molecular formula C18H21ClN2O5S B5129713 N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-(4-ethoxyphenyl)-N~2~-methylglycinamide

N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-(4-ethoxyphenyl)-N~2~-methylglycinamide

Cat. No.: B5129713
M. Wt: 412.9 g/mol
InChI Key: KNKWKNSINBZOON-UHFFFAOYSA-N
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Description

N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-(4-ethoxyphenyl)-N~2~-methylglycinamide is a complex organic compound characterized by its unique chemical structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-(4-ethoxyphenyl)-N~2~-methylglycinamide typically involves multiple steps, starting from readily available precursors. The process may include:

    Formation of the sulfonyl chloride intermediate: This step involves the reaction of 3-chloro-4-methoxybenzenesulfonyl chloride with an appropriate amine under controlled conditions.

    Coupling with ethoxyphenyl and methylglycinamide: The sulfonyl chloride intermediate is then reacted with 4-ethoxyaniline and methylglycinamide in the presence of a base to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-(4-ethoxyphenyl)-N~2~-methylglycinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro and methoxy positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups at the chloro or methoxy positions.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have biological activity, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications could include its use as an anti-inflammatory or anticancer agent.

    Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which N2-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-(4-ethoxyphenyl)-N~2~-methylglycinamide exerts its effects is likely related to its ability to interact with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The exact mechanism would depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-4-methoxyphenylsulfonamide
  • 4-ethoxyphenylsulfonamide
  • N-methylglycinamide

Uniqueness

N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-(4-ethoxyphenyl)-N~2~-methylglycinamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

2-[(3-chloro-4-methoxyphenyl)sulfonyl-methylamino]-N-(4-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN2O5S/c1-4-26-14-7-5-13(6-8-14)20-18(22)12-21(2)27(23,24)15-9-10-17(25-3)16(19)11-15/h5-11H,4,12H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNKWKNSINBZOON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CN(C)S(=O)(=O)C2=CC(=C(C=C2)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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